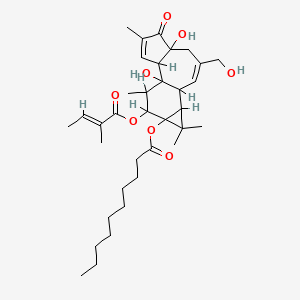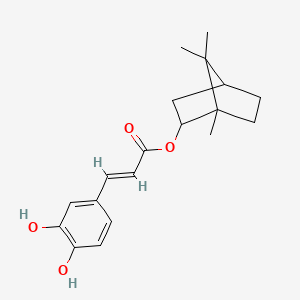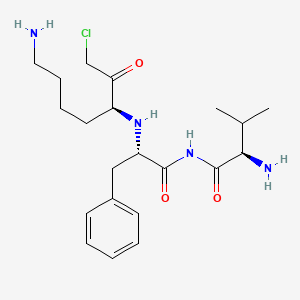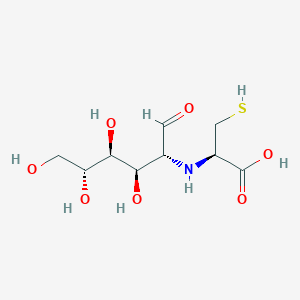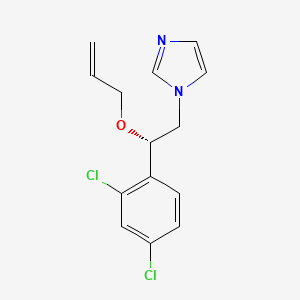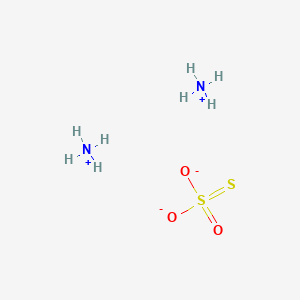
Ammonium thiosulphate
Vue d'ensemble
Description
Ammonium Thiosulphate (ATS) is an inorganic compound with the formula [NH4]2S2O3 . It is a white crystalline solid with an ammonia odor . ATS is highly soluble in water, slightly soluble in acetone, and insoluble in ethanol and diethyl ether . It is used in various industries such as photography and agriculture .
Synthesis Analysis
ATS is produced by reacting sulfur dioxide, elemental S, and aqueous ammonia . It can also be produced by treating ammonium sulfite with sulfur at temperatures between 85 and 110 °C .Molecular Structure Analysis
The molecular formula of ATS is [NH4]2S2O3 . The molecular weight of ATS is 148.21 g/mol .Chemical Reactions Analysis
ATS is used in photographic fixer. The fixation involves these chemical reactions (illustrated for silver bromide): AgBr + 2 [NH4]2S2O3 → [NH4]3[Ag(S2O3)2] + [NH4]Br and AgBr + 3 [NH4]2S2O3 → [NH4]5[Ag(S2O3)3] + [NH4]Br . ATS reacts in the soil to form tetrathionate, which is not plant available. Tetrathionate is then converted to sulfate, which is plant available .Physical And Chemical Properties Analysis
ATS typically exists as a colorless crystalline solid or a clear liquid. It has a faint ammonia-like odor . It is highly soluble in water, making it a highly effective agent for various applications . ATS is sensitive to heat .Applications De Recherche Scientifique
Leaching of Gold and Silver
Ammonium thiosulfate is an alternative lixiviant for the hydrometallurgical treatment of sulfide gold ores . It is primarily used for leaching of gold (Au) and silver (Ag) from the sulfide ore . The leaching efficiency of gold can be over 99% under certain conditions .
Photographic Fixing Agent
Ammonium thiosulfate is widely utilized as a photographic fixing agent . It acts quicker than sodium thiosulfate fixers .
Fertilizer
Ammonium thiosulfate serves as a fertilizer . It provides a source of sulfur and nitrogen, two essential nutrients for plant growth.
Inhibitor for Dioxins and Furans Formation
Ammonium thiosulfate acts as an additive to coal-waste mixtures to inhibit the formation of dangerous dioxins and furans . These are toxic environmental pollutants that are formed during combustion processes.
Analytical Reagent in Laboratories
Ammonium thiosulfate is used as an analytical reagent in laboratories . It can be used in various chemical reactions and tests.
Recovery of Gold from Pregnant Solution
Ammonium thiosulfate is used in the recovery of gold from pregnant solution . It forms strong complexes with gold, which can then be recovered from the solution .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
diazanium;dioxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O3S2/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXNTHIYBIDHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=S)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029703 | |
| Record name | Ammonium thiosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals | |
| Record name | Thiosulfuric acid (H2S2O3), ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ammonium thiosulphate | |
CAS RN |
7783-18-8 | |
| Record name | Ammonium thiosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiosulfuric acid (H2S2O3), ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium thiosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium thiosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM THIOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKH1729645 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




























Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ammonium thiosulphate act as a blossom thinner?
A1: Ammonium thiosulphate effectively thins blossoms in various fruit trees like apples, pears, plums, and apricots [, , , , ]. While the exact mechanism is not fully understood, it's believed to disrupt pollen tube growth [], thereby preventing fertilization and reducing fruit set [].
Q2: Can ammonium thiosulphate be used alongside other agricultural chemicals?
A3: While ammonium thiosulphate can be tank-mixed with some herbicides and fungicides, caution is advised as certain combinations can lead to phytotoxicity in crops like winter wheat []. Research suggests that the risk of crop injury increases with three-way tank-mixes (herbicide-fungicide-ammonium thiosulphate) [].
Q3: Does ammonium thiosulphate impact nutrient availability in soil?
A4: Ammonium thiosulphate can influence nutrient availability. In a study on salt-affected soils, it increased available phosphorus in some soil types, though not as significantly as sulphuric acid or gypsum []. Additionally, it can act as a source of nitrogen and sulphur for plant nutrition [, ].
Q4: How does ammonium thiosulphate affect soil urease and nitrification?
A5: Ammonium thiosulphate demonstrates a moderate, short-term inhibitory effect on soil urease activity, retarding urea hydrolysis and lowering nitrate production []. This effect was more pronounced in sandy soil compared to sandy loam soil [].
Q5: How is ammonium thiosulphate used in phytoremediation?
A6: Ammonium thiosulphate can enhance the phytoextraction of heavy metals like mercury from contaminated soils [, , , , , , ]. It increases the bioavailability of mercury in the soil, allowing plants to absorb it more readily [, ].
Q6: Are there any risks associated with using ammonium thiosulphate in phytoremediation?
A7: While effective, using ammonium thiosulphate in phytoremediation requires careful management. Under certain conditions, it can increase the leaching of mercury into groundwater, posing a potential environmental risk [].
Q7: What plants have been studied for phytoremediation of mercury-contaminated soil using ammonium thiosulphate?
A8: Several plant species have demonstrated potential for mercury phytoremediation when used with ammonium thiosulphate. These include Lindernia crustacea [, , , ], Cyperus kyllingia [, , , ], Indian mustard [], Brassica juncea [], and Lupinus albus [].
Q8: How does ammonium thiosulphate facilitate gold recovery?
A9: Ammonium thiosulphate is a less toxic alternative to cyanide for leaching gold from ores and electronic waste [, , ]. It forms a stable complex with gold ions, allowing for their extraction [].
Q9: What factors influence the efficiency of gold leaching using ammonium thiosulphate?
A10: Several factors influence the leaching efficiency, including ammonium thiosulphate concentration, copper sulphate concentration (which acts as a catalyst), pH, pulp density, temperature, and leaching time [, ].
Q10: What is the molecular formula and weight of ammonium thiosulphate?
A11: The molecular formula of ammonium thiosulphate is (NH4)2S2O3, and its molecular weight is 148.20 g/mol [].
Q11: What is known about the crystal structure of ammonium thiosulphate?
A12: Ammonium thiosulphate crystallizes in the monoclinic system [, ]. Its crystal structure has been determined using X-ray diffraction [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4,5-Diphenyl-2-thienyl)ethylideneamino]thiourea](/img/structure/B1232593.png)

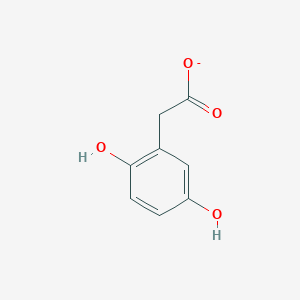
![(3R)-4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid](/img/structure/B1232599.png)


